Peplomycin - 68247-85-8

Peplomycin

Catalog Number: EVT-428345
CAS Number: 68247-85-8
Molecular Formula: C61H88N18O21S2
Molecular Weight: 1473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peplomycin is a glycopeptide.
Peplomycin is a semisynthetic analog of Bleomycin, a mixture of several basic glycopeptide antineoplastic antibiotics isolated from Streptomyces verticillus. Peplomycin forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals that cause single- and double-stranded breaks in DNA. This agent appears to show greater antitumor activity than bleomycin; its use is limited due to pulmonary toxicity. (NCI04)
An antineoplastic agent derived from BLEOMYCIN.

Bleomycin

Relevance: Peplomycin is a derivative of bleomycin, specifically designed to reduce the incidence of pulmonary complications often associated with bleomycin therapy . Structurally, peplomycin differs from bleomycin by the presence of a 3-[(S)-3-aminopropyl]-dimethylsulfonium moiety in its terminal amine. This structural modification contributes to its altered pharmacokinetic properties and potentially reduced pulmonary toxicity. Despite these differences, both bleomycin and peplomycin share a similar mechanism of action, primarily targeting DNA for degradation and inducing cell death. Several studies directly compare the efficacy and toxicity profiles of peplomycin and bleomycin .

Desamidopeplomycin

Relevance: Desamidopeplomycin is a less active metabolite of peplomycin . Inhibition of bleomycin hydrolase by compounds like E-64 can increase peplomycin's cytotoxicity by preventing its conversion to the less active desamidopeplomycin .

Libromycin

Relevance: Like bleomycin and peplomycin, libromycin's cytotoxicity is significantly potentiated by N-solanesyl-N, N'-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB-ethylenediamine) . This finding suggests a shared mechanism of potentiation among the bleomycin group antibiotics, including peplomycin.

Cisplatin

Relevance: Cisplatin is frequently used in combination with peplomycin in the treatment of head and neck cancers , . Studies suggest a synergistic effect when these two drugs are used together, leading to enhanced antitumor activity compared to either drug alone. The synergistic mechanism likely involves different mechanisms of action on the cell cycle and DNA repair pathways.

Mitomycin C

Relevance: One study used Mitomycin C as a comparator drug when evaluating the efficacy of peplomycin against human gastric cancer cells implanted in nude mice . The study highlighted the potential for organ-specific drug sensitivity and the importance of developing models that accurately reflect the clinical scenario.

Sodium Butyrate

Relevance: Sodium butyrate was used in conjunction with peplomycin in a study investigating the induction of squamous cell carcinoma antigen (SCC) in a uterine cervical cancer cell line . The study suggested that both compounds could stimulate SCC production in vitro and in vivo, potentially influencing tumor marker levels.

N-Solanesyl-N, N'-bis(3,4-dimethoxybenzyl)ethylenediamine (SDB-ethylenediamine)

Relevance: SDB-ethylenediamine significantly enhances the cytotoxicity of peplomycin against Chinese hamster lung cells . This potentiation is specific to bleomycin-group antibiotics and not observed with other DNA-damaging agents. This specific synergistic effect highlights a potential avenue for improving peplomycin's therapeutic efficacy.

Cepharanthine

Relevance: Cepharanthine was investigated for its ability to modify the cytotoxic effects of peplomycin and was also used in combination with peplomycin in a hyperthermic treatment for bladder cancer . These studies suggest potential applications of cepharanthine in modulating peplomycin's activity and enhancing therapeutic outcomes.

Ticlopidine Hydrochloride

Relevance: Studies have investigated the potential of ticlopidine to suppress peplomycin-induced pulmonary fibrosis , . Early findings suggest that ticlopidine might play a role in mitigating this severe side effect of peplomycin treatment.

Picibanil

Relevance: Picibanil was used in combination with peplomycin and hyperthermia in a study treating bladder cancer . This combination therapy showed promising results with minimal side effects, suggesting a potential application for this multi-modal approach.

Source and Classification

Peplomycin is classified under the category of antineoplastic agents and is specifically categorized as a glycopeptide antibiotic. It is produced by the fermentation of Streptomyces verticillus and shares structural similarities with bleomycin, which is also derived from a Streptomyces species. The compound's mechanism of action involves binding to DNA and inducing oxidative damage, leading to apoptosis in rapidly dividing cells .

Synthesis Analysis

The synthesis of peplomycin can be approached through various methods, primarily focusing on fermentation techniques. The following outlines key aspects of its synthesis:

  • Fermentation: Peplomycin is produced through the fermentation process involving Streptomyces verticillus. This process typically occurs in a controlled environment where specific conditions such as temperature, pH, and nutrient availability are optimized to enhance yield.
  • Isolation and Purification: Following fermentation, peplomycin is isolated from the culture medium using solvent extraction and chromatography techniques. High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels necessary for clinical applications.
  • Analytical Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used extensively to characterize the synthesized compound, confirming its structure and purity .
Molecular Structure Analysis

Peplomycin's molecular structure is characterized by a complex arrangement that includes a glycopeptide backbone. The key structural features include:

  • Molecular Formula: C₃₁H₄₃N₁₁O₉S
  • Molecular Weight: 723.8 g/mol
  • Structural Components: The molecule consists of a disaccharide moiety linked to a peptide chain, which contributes to its biological activity.

Data on Molecular Structure

The structural analysis using NMR has revealed distinct spin systems within the molecule, allowing for detailed mapping of its configuration. This analysis has confirmed the presence of functional groups that are critical for its interaction with DNA .

Chemical Reactions Analysis

Peplomycin undergoes several chemical reactions that are crucial for its therapeutic effects:

  • DNA Interaction: The primary reaction involves binding to DNA, where it induces single-strand breaks through oxidative mechanisms. This reaction is facilitated by the presence of reactive oxygen species generated during drug activation.
  • Metabolic Deactivation: In vivo studies indicate that peplomycin can be metabolized by various enzymes, leading to deactivation or modification of its structure, which can impact its efficacy .
Mechanism of Action

The mechanism by which peplomycin exerts its antitumor effects involves several steps:

  1. Binding to DNA: Peplomycin binds to DNA at specific sites, causing conformational changes that lead to strand breaks.
  2. Induction of Apoptosis: The DNA damage triggers cellular signaling pathways that promote apoptosis in cancer cells.
  3. Cell Cycle Arrest: By interfering with DNA replication and repair processes, peplomycin effectively halts the cell cycle in cancerous cells, preventing proliferation.

Data on Mechanism

Studies have shown that peplomycin's effectiveness correlates with its ability to induce oxidative stress within tumor cells, leading to increased apoptosis rates compared to normal cells .

Physical and Chemical Properties Analysis

Peplomycin possesses several notable physical and chemical properties:

  • Physical State: It is typically found in solid form as a powder.
  • Solubility: Peplomycin is soluble in water and has moderate solubility in organic solvents.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline environments or prolonged exposure to light.

Relevant Data

The melting point of peplomycin has been reported around 160°C, indicating thermal stability suitable for pharmaceutical formulations .

Applications

Peplomycin has several scientific uses primarily in oncology:

  • Cancer Treatment: It is utilized as an antitumor agent against various malignancies, particularly those resistant to conventional therapies.
  • Research Applications: Peplomycin serves as a model compound in studies investigating the mechanisms of action of glycopeptide antibiotics and their effects on cellular processes.
Structural Characterization of Peplomycin

Molecular Architecture and Functional Domains

Metal-Binding Domain Composition

The metal-binding domain of PEP serves as the catalytic core responsible for oxygen activation and DNA cleavage. This domain features a pentadentate coordination sphere when complexed with Fe(II), involving specific residues: the secondary amine of β-aminoalanine (Ala), the pyrimidine nitrogen of pyrimidinylpropionamide (Pyr), the imidazole nitrogen of β-hydroxyhistidine (Hist), the amide nitrogen of Hist, and either the carbamoyl oxygen of the mannose (Mann) moiety or a solvent molecule. This arrangement creates two equally probable coordination geometries in solution, as determined by NMR and molecular dynamics simulations [1]. The carbamoyl group in the Mann moiety exhibits dynamic ligand behavior, participating in coordination under anaerobic conditions but dissociating upon oxygen binding or azide inhibitor interaction. This conformational flexibility enables the domain to adapt during the DNA cleavage process [1] [6].

Table 1: Key Coordination Sites in Fe(II)-Peplomycin Metal-Binding Domain

ResidueCoordinating AtomRole in Oxygen ActivationGeometric Flexibility
β-Aminoalanine (Ala)Secondary amine NMetal anchoringFixed equatorial position
Pyrimidinylpropionamide (Pyr)Pyrimidine NElectron transferEquatorial plane
β-Hydroxyhistidine (Hist)Imidazole NRedox modulationAxial/equatorial shift
Hist amideAmide NStructural stabilityChelation-dependent
Mannose carbamoylOxygenTransient ligandAnaerobic coordination

Bithiazole-Sulfonium Unit Conformation

The DNA-binding domain of PEP features a bithiazole moiety terminating in a sulfonium-containing C-terminal group (3-[(S)-1-phenylethylamino]-propylamine, Phen). NMR studies reveal that this unit adopts an extended conformation at low temperatures (2°C), facilitating DNA intercalation. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments demonstrate key spatial proximities between the bithiazole protons and the Phen substituent, with interproton distances below 5Å indicating a relatively rigid configuration. This structural arrangement promotes DNA binding through bithiazole intercalation and electrostatic interactions with the positively charged sulfonium group. The bulky Phen substituent in PEP, compared to smaller terminal groups in BLM-A2 and BLM-B2, contributes to reduced pulmonary toxicity by potentially altering membrane interaction dynamics [1] [2].

Carbohydrate Moieties: Gulose-Mannose Linkages

The disaccharide segment of PEP consists of gulopyranose (Gulo) and mannopyranose (Mann) connected via a β(1→3) glycosidic linkage. NMR analyses reveal that the carbamoyl group attached to Mann serves dual functions: it acts as a transient ligand to the metal center under anaerobic conditions and participates in hydrogen bonding with DNA during target recognition. The spatial orientation of these carbohydrate moieties positions Gulo outward, facilitating DNA minor groove interactions through hydrogen bonding networks. This arrangement contrasts with metal-bound states where Mann coordination induces conformational reorganization of the carbohydrate domain, pulling the disaccharide fragment closer to the metal center [1].

Solution Conformation Dynamics

NMR Spectroscopy at High Magnetic Fields (400–900 MHz)

High-field NMR spectroscopy at 900 MHz significantly enhances resolution of PEP's complex proton spectrum compared to conventional 400 MHz instruments. This technological advancement enables unambiguous assignment of 62 protons (47 non-exchangeable, 15 exchangeable) by resolving overlapping signals in the crowded 3.0–4.5 ppm region, particularly those from the carbohydrate and peptide linker domains. The superior spectral dispersion at 900 MHz provides atomic-level insights into PEP's conformational heterogeneity, revealing distinct microenvironments for structurally equivalent protons in the metal-binding domain. These observations suggest conformational sub-states undetectable at lower magnetic fields [1] [2].

Table 2: NMR Spectral Resolution of PEP Signals at Different Field Strengths

Spectral Region (ppm)400 MHz Resolution900 MHz ResolutionKey Structural Insights
1.0–2.0 (Aliphatic)Partially resolved methyl groupsComplete methylvalerate/threonine assignmentSidechain rotamer distribution
3.0–4.5 (Sugar/linker)Severe signal overlapResolved Gulo/Mann protonsGlycosidic linkage dynamics
6.5–8.5 (Aromatic)Broadened bithiazole signalsDistinct Hist/Pyr ring protonsElectronic coupling with metal
8.5–10.0 (Exchangeable)Unassigned NH signals15 assigned NH/OH protonsHydrogen bonding networks

Two-Dimensional NOESY/TOCSY for Spin System Identification

Through-bond (TOCSY) and through-space (NOESY) correlation spectroscopies enable comprehensive spin system identification throughout the PEP molecule. TOCSY experiments with 40–150 ms mixing times establish connectivity networks within amino acid residues, particularly identifying the methylvalerate (V) and threonine (T) spin systems through their characteristic coupling patterns. Simultaneously, NOESY reveals critical inter-residue contacts, including those between the methyl groups of valerate and the imidazole ring of β-hydroxyhistidine. These interactions suggest a hydrophobic cluster stabilizing the metal-binding domain. Notably, the absence of long-range NOEs between the DNA-binding and metal-binding domains indicates conformational flexibility between these functional regions, supporting a modular domain organization [1] [2].

Temperature-Dependent Conformational Flexibility

Variable-temperature NMR studies (2–25°C) demonstrate significant conformational dynamics in PEP's structure. At physiological temperatures (25°C), the peptide linker region exhibits increased flexibility, evidenced by narrowed proton linewidths and reduced NOE intensities. Conversely, at 2°C, the molecule adopts a more rigid, extended conformation with enhanced NOE cross-peaks, particularly within the bithiazole-sulfonium unit. Molecular dynamics simulations corroborate these findings, revealing increased backbone dihedral angle fluctuations in the Ala-Pyr segment at higher temperatures. This thermal flexibility may facilitate structural adaptations during DNA binding, where initial rigid intercalation is followed by local adjustments for optimal metal cofactor positioning [1].

Comparative Structural Analysis

Apo-PEP vs. HOO-Co(III)-PEP Conformations

Comparative analysis reveals fundamental conformational differences between metal-free and metal-bound PEP states. Apo-PEP adopts an extended solution structure with minimal interdomain contacts, evidenced by the absence of non-trivial NOEs between the metal-binding and DNA-binding domains. In contrast, HOO-Co(III)-PEP exhibits a compact tertiary structure where the carbohydrate domain folds over the metal center, positioning the Mann carbamoyl group as a stable axial ligand. Crucially, despite this global reorganization, the bithiazole-sulfonium unit maintains similar conformations in both states, suggesting its structural pre-organization for DNA binding. This conservation explains PEP's preserved DNA affinity regardless of metallation status [1] [2].

Impact of Metal Chelation on Tertiary Structure

Metal binding induces significant tertiary structure reorganization beyond the primary coordination sphere. Upon Fe(II) binding, the His amide nitrogen shifts from a non-coordinating position to direct metal ligation, triggering a cascade of conformational changes that propagate through the peptide linker. This includes reorientation of the pyrimidine ring by approximately 30° relative to the imidazole plane and displacement of the disaccharide moiety by 8–10 Å toward the metal center. Molecular dynamics simulations demonstrate that these structural rearrangements enhance PEP's DNA recognition capability by pre-organizing the metal-binding domain for optimal orientation toward the DNA cleavage site. The magnitude of conformational change varies with metal identity, with Co(III) inducing more pronounced structural rigidification than Fe(II) [1] [6].

Table 3: Structural Parameters of Peplomycin in Different Metallation States

Conformational FeatureApo-PEPFe(II)-PEPHOO-Co(III)-PEPFunctional Consequence
His amide nitrogen positionNon-coordinatingCoordinate bondStable coordinate bondActivation of metal center
Pyrimidine-imidazole dihedral~110°~80°~70°Optimized electron transfer
Mannose-carbamoyl distance to metal>8Å2.8Å (coordinated)2.7Å (coordinated)Oxygen binding modulation
Bithiazole-DNA binding affinityKd = 1.5×10-6 MKd = 1.2×10-6 MKd = 1.3×10-6 MConserved intercalation
Global radius of gyration18.2Å16.8Å15.3ÅEnhanced DNA proximity

Properties

CAS Number

68247-85-8

Product Name

Peplomycin

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

Molecular Formula

C61H88N18O21S2

Molecular Weight

1473.6 g/mol

InChI

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1

InChI Key

QIMGFXOHTOXMQP-GFAGFCTOSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O

Synonyms

NK 631
NK-631
NK631
Pepleomycin
Peplomycin
Peplomycin Sulfate
Peplomycin Sulfate (1:1)
Sulfate, Peplomycin

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O

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